(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid
Description
Properties
Molecular Formula |
C5H5F3N4O2 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14/h1H2,(H,13,14)(H2,9,10,11) |
InChI Key |
GKKZKBQNVLSRFX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
The triazole core reacts with β-diketones or acrylonitrile derivatives to form fused heterocycles. For example:
-
With β-diketones : Cyclocondensation under thermal conditions generates 2-trifluoromethyl- triazolo[1,5-a]pyrimidines (Figure 1A). This reaction exploits the nucleophilic amino group and the electron-deficient triazole ring .
-
With acrylonitriles : Forms triazolo[1,5-a]pyrimidine-7-carbonitriles , which are bioactive intermediates .
Key conditions : Reactions typically proceed at 80–120°C in polar aprotic solvents (e.g., DMF) with acid/base catalysis.
Diazotization and Coupling Reactions
The amino group undergoes diazotization followed by coupling with active methylene compounds (e.g., malononitrile):
-
Diazotization : Treatment with NaNO₂/HCl generates a diazonium intermediate.
-
Coupling : Reacts with methylene reagents to yield trifluoromethyl- triazolo[5,1-c]triazines (Figure 1B) .
Applications : Products exhibit antimicrobial and anticancer potential due to extended π-conjugation and electron-deficient motifs .
Nucleophilic Substitution at the Amino Group
The amino group (-NH₂) participates in alkylation/acylation:
| Reaction Type | Reagents | Products | Yield Range |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated triazoles | 60–85% |
| Acylation | Acid chlorides, pyridine | N-Acylated derivatives | 70–90% |
These modifications enhance lipophilicity, impacting pharmacokinetic properties.
Functionalization of the Acetic Acid Side Chain
The carboxylic acid group undergoes standard derivatizations:
-
Esterification : Methanol/H⁺ → methyl ester (improves membrane permeability).
-
Amide formation : EDCl/HOBt coupling → peptidomimetic analogs.
Table 1 : Side chain reactions and applications
| Reaction | Conditions | Product Use Case |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Prodrug synthesis |
| Amidation | DCC, amine | Enzyme-targeting conjugates |
Metal-Catalyzed Cross-Couplings
The triazole ring participates in palladium/copper-mediated reactions:
Mechanistic note : The trifluoromethyl group enhances electrophilicity at C-5, directing cross-coupling regioselectivity .
Oxidative and Reductive Transformations
-
Oxidation : HNO₃ → nitroso intermediates (precursors for heterocyclic expansion) .
-
Reduction : H₂/Pd-C → saturated triazoline derivatives (altered bioactivity profiles).
Heterocycle Fusion Reactions
Reaction with thioureas or amidines generates triazolo-thiazine or triazolo-pyrimidine systems, leveraging the acetic acid’s carbonyl group for cyclization .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the development of pharmaceutical agents, specifically as an antimicrobial and antifungal agent. Its structural similarity to known bioactive triazole compounds allows it to interact with biological systems effectively.
Case Studies:
- Antimicrobial Activity: Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid derivatives were effective against various strains of bacteria and fungi, suggesting its potential use in treating infections caused by resistant pathogens .
- Antifungal Properties: The compound has been evaluated for its antifungal activity against Candida species. In vitro studies showed that it inhibited the growth of these fungi at low concentrations, indicating its potential as a therapeutic agent in antifungal treatments .
Agricultural Applications
In agriculture, (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid is being explored as a potential agrochemical for pest control and plant growth regulation.
Case Studies:
- Pesticide Development: The compound has been investigated for its efficacy as a pesticide. Laboratory tests revealed that formulations containing this triazole derivative significantly reduced pest populations while being safe for beneficial insects .
- Plant Growth Regulation: Studies have shown that this compound can enhance plant growth by modulating hormonal pathways. It was observed to improve root development and overall biomass in treated plants compared to controls .
Materials Science Applications
The unique properties of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid make it suitable for applications in materials science, particularly in the synthesis of advanced materials.
Case Studies:
- Polymer Synthesis: The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this triazole derivative into polymer matrices improves their resistance to degradation under harsh environmental conditions .
- Nanotechnology: In nanomaterials research, (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid has been employed as a ligand in the preparation of metal nanoparticles. These nanoparticles exhibit unique optical and electronic properties suitable for applications in sensors and catalysis .
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The triazole ring can interact with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituents on the triazole ring and the functional groups attached. Key examples include:
Physicochemical Properties
- Acidity: The -CF₃ group in the target compound lowers the pKa of the acetic acid moiety (estimated pKa ~2.5–3.0) compared to non-fluorinated analogs (e.g., 5-amino derivative, pKa ~3.5–4.0) due to its strong electron-withdrawing effect .
- Lipophilicity : LogP values are influenced by -CF₃ (LogP ~1.2) vs. -Br (LogP ~2.0) or -Ph (LogP ~2.5), impacting membrane permeability and bioavailability .
- Thermal Stability: The -CF₃ group enhances thermal stability (decomposition >250°C) compared to amino or thio derivatives (<200°C) .
Biological Activity
(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C5H6ClF3N4O2
- Molecular Weight : 210.12 g/mol
- CAS Number : 1185297-12-4
The biological activity of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid is primarily attributed to its interaction with various biological pathways:
- Antimicrobial Activity : Compounds containing the triazole ring have been noted for their broad-spectrum antimicrobial properties. The triazole moiety can interfere with fungal cell wall synthesis and has been used in antifungal agents like fluconazole .
- Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed in vitro .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Activity
A study conducted by Lu et al. (2023) evaluated the cytotoxic effects of triazole derivatives on glioma cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of specific signaling pathways. The study highlighted the potential of (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid as a lead compound for further anticancer drug development .
Antimicrobial Effects
In another investigation, the antimicrobial efficacy of triazole derivatives was assessed against various bacterial strains. The findings demonstrated that (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of trifluoroacetic acid derivatives with hydrazine precursors, followed by substitution reactions to introduce the amino and acetic acid moieties. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and pH adjustment during purification. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields . Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of 1H NMR (to verify proton environments), IR spectroscopy (to identify functional groups like C=O and NH₂), and elemental analysis (to validate stoichiometry). Thin-layer chromatography (TLC) or HPLC ensures compound homogeneity. For example, the acetic acid moiety is confirmed by a characteristic IR peak at ~1700 cm⁻¹ (C=O stretch) .
Q. What pharmacological activities have been reported for this compound and its derivatives?
- Methodological Answer : Studies highlight antimicrobial and antifungal properties, particularly against Staphylococcus aureus and Candida albicans. Bioactivity assays (e.g., broth microdilution) are performed at concentrations of 12.5–100 μg/mL, with MIC values compared to standard drugs like fluconazole. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to enhance efficiency and scalability?
- Methodological Answer : Microwave parameters (power: 300–600 W, irradiation time: 10–30 minutes) and solvent polarity significantly impact reaction kinetics. For example, using DMF as a solvent under 450 W reduces reaction time by 40% compared to conventional heating. Scalability requires continuous-flow systems to maintain uniform microwave exposure .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and IR data (e.g., unexpected peaks) may arise from tautomerism or isomerization. Computational tools like DFT calculations predict stable tautomeric forms, while X-ray crystallography (using SHELX software ) provides unambiguous structural confirmation. Cross-validation with mass spectrometry (HRMS) resolves ambiguities .
Q. What computational strategies are effective for predicting toxicity and target binding affinity?
- Methodological Answer : QSAR models and molecular docking (e.g., AutoDock Vina) predict acute toxicity (LD₅₀) and binding to targets like fungal CYP51. For example, logP values >2.5 correlate with higher hepatotoxicity, while docking scores <−7.0 kcal/mol suggest strong antifungal activity .
Q. How can degradation products and by-products be systematically analyzed during stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies degradation products. Mass balance studies ensure total impurities + API = 100%. For example, hydrolysis of the acetic acid moiety under acidic conditions generates a thiol by-product, detectable via LC-MS at m/z 245 .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include low crystal symmetry and twinning. SHELXL refinement with TWIN/BASF commands corrects for twinning, while high-resolution data (d-spacing <0.8 Å) improves electron density maps. Disorder in the trifluoromethyl group is modeled using PART instructions .
Q. How do ester derivatives of this compound compare in terms of synthetic feasibility and bioactivity?
- Methodological Answer : Esterification (e.g., with methanol/H₂SO₄) produces derivatives with improved logP values but reduced aqueous solubility. Bioactivity assays show methyl esters retain antifungal activity (MIC = 25 μg/mL) but exhibit higher cytotoxicity (IC₅₀ = 50 μM) compared to the parent acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
